D-Gluconic acid calcium salt, hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

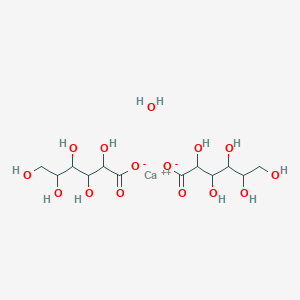

D-Gluconic acid calcium salt, hydrate, also known as calcium D-gluconate monohydrate, is a calcium salt of D-gluconic acid. It is commonly used as a mineral supplement and medication to address calcium deficiencies. This compound is essential for various biological functions, including bone health, muscle function, and nerve signaling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

D-Gluconic acid calcium salt, hydrate can be synthesized by reacting gluconic acid-delta-lactone with calcium carbonate at temperatures between 80-90°C. The resulting calcium gluconate aqueous solution is then treated with medicinal activated carbon and maintained at the same temperature for 30 minutes. The solution is filtered while hot, cooled, and crystallized by adding seed crystals. The final product is obtained after centrifugal filtration, crushing, and drying .

Industrial Production Methods

In industrial settings, calcium gluconate is produced by dissolving gluconic acid in water, filtering the solution, and precipitating the calcium gluconate by adding methanol. The solid is then filtered off and dried under vacuum at 85°C .

Analyse Des Réactions Chimiques

Types of Reactions

D-Gluconic acid calcium salt, hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form gluconic acid derivatives.

Reduction: It can be reduced to form gluconic acid.

Substitution: It can undergo substitution reactions with other metal ions to form different metal gluconates.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and ammonium hydroxide. The reactions typically occur under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions include gluconic acid, calcium gluconate, and other metal gluconates .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of D-Gluconic acid calcium salt, hydrate involves its role as a calcium ion source. Calcium ions are essential for the functional integrity of the nervous, muscular, and skeletal systems. They play a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability . The compound helps maintain calcium balance and prevent bone loss when taken orally .

Comparaison Avec Des Composés Similaires

Similar Compounds

Calcium lactate: Another calcium salt used as a calcium supplement.

Calcium carbonate: Commonly used as an antacid and calcium supplement.

Calcium citrate: Known for its high bioavailability as a calcium supplement.

Uniqueness

D-Gluconic acid calcium salt, hydrate is unique due to its high solubility in water and its ability to provide calcium ions in a readily bioavailable form. This makes it particularly useful in medical and biological applications where rapid calcium supplementation is required .

Propriétés

IUPAC Name |

calcium;2,3,4,5,6-pentahydroxyhexanoate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNFVCRGJZBQGX-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24CaO15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13394727.png)

![6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13394740.png)

![N-[[methyl-[3-(4-phenylphenyl)-2-[(4-phenylphenyl)methyl]-2-(1,4,5,8-tetraphenylcarbazol-9-yl)hex-3-enyl]amino]-phenylmethylidene]benzenecarboximidamide](/img/structure/B13394759.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B13394800.png)